

13C NMR Spectral Analysis of 2,2-Dimethylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanol

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This technical guide provides an in-depth overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data pertaining to **2,2-Dimethylcyclohexanol**. This document outlines the experimental protocols utilized for data acquisition and presents a structural representation of the molecule for clear assignment of carbon environments.

13C NMR Spectral Data

A comprehensive search of available literature and spectral databases did not yield a complete, publicly accessible table of assigned ¹³C NMR chemical shifts for **2,2-Dimethylcyclohexanol**. While the existence of this data is confirmed in several sources, the specific quantitative values require access to specialized chemical databases or the primary literature cited in those databases. For precise, quantitative analysis, it is recommended that researchers consult these primary sources directly.

Experimental Protocols

The acquisition of ¹³C NMR spectral data for dimethylcyclohexanol isomers has been described in the scientific literature. The following protocols are based on the available information.

Methodology 1:

A study on the carbon-13 chemical shifts of various dimethylcyclohexanols utilized a proton-decoupled Fourier Transform (FT) NMR methodology.[1]

- Spectrometer: 15.1 MHz Universal Spectrometer connected to a NIC-1085 computer.[1]
- Sample Preparation: The chemical shifts were determined for neat mixtures of the isomeric alcohols without a solvent.[1] In some cases, partially separated isomers were analyzed in methylene chloride solutions.[1]
- Referencing: Chemical shifts were measured relative to internal cyclohexane and tetramethylsilane (TMS).[1]

Methodology 2:

A publicly available spectral database entry for 2,2-Dimethylcyclohexan-1-ol provides the following experimental parameters:

- Instrument: Bruker HX-90.[2][3]
- Solvent: Trichlorofluoromethane (CCl₃F).[3]
- NMR Standard: Tetramethylsilane (TMS).[3]

Molecular Structure and Carbon Numbering

To facilitate the assignment of ¹³C NMR signals, a diagram of **2,2-Dimethylcyclohexanol** with conventional carbon numbering is provided below. The gem-dimethyl groups are at the C2 position, adjacent to the hydroxyl-bearing carbon (C1).

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